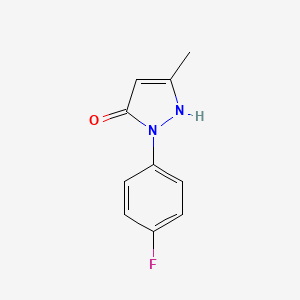

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation would also be analyzed.Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the mechanisms of its reactions. It could involve experimental studies or computational chemistry .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol, a compound known for its structural complexity and potential applications, has been a subject of interest in various scientific research domains. Kariuki et al. (2021) synthesized isostructural compounds, including this compound derivatives, and highlighted their structural uniqueness through crystal diffraction studies. The molecule's planarity and the orientation of its fluorophenyl groups play a significant role in its structural characteristics and potential applications in material science (Kariuki et al., 2021).

Potential as COX-2 Inhibitors

The compound's derivatives have been explored for their medicinal properties, particularly as COX-2 inhibitors. Patel et al. (2004) utilized this compound as a template to synthesize a range of compounds exhibiting potential as COX-2 inhibitors. The synthesized compounds showed promising selectivity for COX-2 over COX-1 enzymes, indicating their potential in therapeutic applications as anti-inflammatory agents (Patel et al., 2004).

Discovery and Synthesis for Medicinal Purposes

Thangarasu et al. (2019) conducted a study focusing on the synthesis of novel pyrazole derivatives, including this compound, and evaluated their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. The study revealed that certain derivatives demonstrated significant anti-inflammatory properties by inhibiting COX-2 and stabilizing HRBC membranes, highlighting the compound's relevance in medicinal chemistry (Thangarasu et al., 2019).

Structural Studies and Applications

Loh et al. (2013) delved into the synthesis and crystal structures of N-substituted pyrazolines, including derivatives of this compound. The study provided insights into the dihedral angles between the pyrazole and fluoro-substituted rings, contributing to our understanding of the compound's structural dynamics and potential applications in material science and pharmaceuticals (Loh et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMCDQXCAWCZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263790 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181371-35-7 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)

![4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2620211.png)

![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)